BACE1 Inhibitory Potency: Difluoromethoxy Fragment in PF‑06751979 vs. Methoxy Analog
The difluoromethoxy fragment directly impacts BACE1 enzyme inhibition. PF‑06751979, which incorporates 5‑(difluoromethoxy)pyridine‑2‑carboxamide as its capping group, displays a BACE1 binding IC₅₀ of 7.3 nM . In contrast, Pfizer's US Patent US9605007 Example 19, which replaces the difluoromethoxy group with a methoxy substituent while maintaining an analogous thiazine‑thiazole core, reports a BACE1 cellular IC₅₀ of 259 nM [1]. Although the cores are not fully identical, the ~35‑fold improvement in potency underscores the contribution of the difluoromethoxy group to target engagement.
| Evidence Dimension | BACE1 inhibitory potency (enzyme binding vs. cellular assay) |
|---|---|
| Target Compound Data | IC₅₀ = 7.3 nM (BACE1 binding assay, PF‑06751979) |
| Comparator Or Baseline | Methoxy analog (US9605007 Example 19): cellular IC₅₀ = 259 nM (BACE1 in H4‑APP cells) [1] |
| Quantified Difference | ~35‑fold higher potency for the difluoromethoxy‑containing series |
| Conditions | PF‑06751979: BACE1 binding assay, recombinant enzyme. Methoxy analog: cellular assay in H4 cells transfected with wild‑type APP. |
Why This Matters
For procurement decisions, this potency differential indicates that the difluoromethoxy fragment is a critical pharmacophoric element necessary to achieve low‑nanomolar BACE1 inhibition, and substituting it with a methoxy group is likely to result in a significant loss of activity.
- [1] BindingDB. BDBM223332 (US9605007, Example 19): cellular BACE1 IC₅₀ = 259 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=223332 View Source
